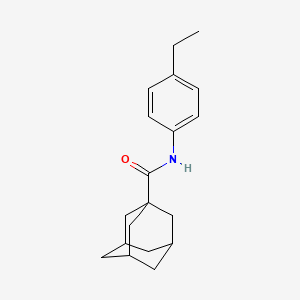
N-(4-ethylphenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-1-adamantanecarboxamide, also known as APEC, is a chemical compound that has been widely studied for its potential applications in scientific research. APEC belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties.
科学的研究の応用
N-(4-ethylphenyl)-1-adamantanecarboxamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. N-(4-ethylphenyl)-1-adamantanecarboxamide has been shown to act as a selective antagonist of the TRPV1 ion channel, which is involved in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
作用機序
N-(4-ethylphenyl)-1-adamantanecarboxamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide binds to the channel and blocks the influx of calcium ions, which are responsible for the sensation of pain and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been shown to modulate the release of dopamine in the brain, which may be involved in its potential use for the treatment of Parkinson's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain sensation and inflammation, and the potential modulation of dopamine release in the brain. N-(4-ethylphenyl)-1-adamantanecarboxamide has also been shown to have a low toxicity profile in animal studies, which suggests that it may be safe for use in humans.
実験室実験の利点と制限
One of the main advantages of N-(4-ethylphenyl)-1-adamantanecarboxamide is its selective antagonism of the TRPV1 ion channel, which makes it a valuable tool for studying the role of this channel in pain sensation and inflammation. N-(4-ethylphenyl)-1-adamantanecarboxamide also has a low toxicity profile in animal studies, which makes it a potentially safe compound for use in humans. However, one of the limitations of N-(4-ethylphenyl)-1-adamantanecarboxamide is its relatively low potency, which may require higher doses for effective inhibition of the TRPV1 channel.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-1-adamantanecarboxamide, including the development of more potent analogs, the exploration of its potential use in the treatment of other neurodegenerative disorders, and the investigation of its potential use in combination with other drugs for the treatment of pain and inflammation. Additionally, further studies are needed to explore the potential side effects and toxicity of N-(4-ethylphenyl)-1-adamantanecarboxamide in humans, as well as its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of N-(4-ethylphenyl)-1-adamantanecarboxamide involves the reaction of 4-ethylphenylamine with 1-adamantanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
N-(4-ethylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-2-13-3-5-17(6-4-13)20-18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16H,2,7-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJPQARPUMWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5091752.png)
![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5091761.png)

![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![2-benzyl-1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5091777.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)

![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)
![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)

